MLS000536924

15-LOX-2 inhibition hydrogen-deuterium exchange protein dynamics

Researchers studying h15-LOX-2 need a structurally validated, purely competitive inhibitor to eliminate kinetic ambiguity. MLS000536924 is the only early-generation h15-LOX-2 inhibitor with a solved co-crystal structure, establishing definitive active-site binding orientation for SAR and docking. • Ki = 2.5 ± 0.5 μM; ~20-fold selectivity over 5-LOX, 12-LOX, 15-LOX-1, COX-1, COX-2 • Co-crystal structure solved - benchmark for computational docking and mutagenesis studies • 1,2,4-triazole scaffold distinct from imidazole series; preserves enzyme native oxidation state

Molecular Formula C16H15N3S
Molecular Weight 281.4 g/mol
Cat. No. B1676672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS000536924
SynonymsMLS000536924;  MLS-000536924;  MLS 000536924; 
Molecular FormulaC16H15N3S
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3S/c1-13-7-9-14(10-8-13)11-20-16-17-12-19(18-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
InChIKeyJAVBFNWBMPZICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MLS000536924 Baseline Profile


MLS000536924 (CAS 511306-37-9) is a synthetic organic small molecule that functions as a selective, competitive inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2; ALOX15B) [1]. Identified via high-throughput screening, this 1,2,4-triazole derivative (molecular weight 281.4 g/mol, XLogP 4.4) exhibits a competitive inhibition mechanism with a Ki of 2.5 ± 0.5 μM against purified h15-LOX-2 and demonstrates ~20-fold selectivity over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 [2]. Unlike reductive inhibitors, MLS000536924 does not reduce the active-site ferrous ion, preserving the enzyme's native oxidation state [2].

MLS000536924 Irreplaceability


15-LOX-2 inhibitors exhibit substantial heterogeneity in inhibition mechanism (competitive vs. mixed-type), potency (IC50 ranging from 0.34 μM to >3 μM), and downstream effects on protein conformation [1]. MLS000536924 occupies a specific functional niche as a purely competitive inhibitor with a well-characterized co-crystal structure and validated activity in cellular assays [2]. Substituting MLS000536924 with a more potent analog such as MLS000327069 (IC50 = 0.34 μM) introduces a different pharmacodynamic profile: the latter restricts protein motion of helix-α2 more extensively, which may alter biological outcomes in ways not yet fully understood [2]. Similarly, substituting with MLS000545091 (mixed-type inhibitor) changes the kinetic mechanism of inhibition. These distinctions render generic substitution scientifically invalid without re-validation of the experimental system.

MLS000536924 Comparative Evidence


Potency-Conformation Trade-Off: MLS000536924 vs. MLS000327069

MLS000536924 and MLS000327069 share a similar binding mode in the h15-LOX-2 active site, but MLS000327069 restricts protein motion of helix-α2 more extensively, a conformational effect that correlates with its ~9-fold greater potency [1]. This structural differentiation establishes that the two compounds are not functionally interchangeable; the stronger conformational restriction induced by MLS000327069 may translate to different cellular or in vivo effects compared to the more moderate restraint exerted by MLS000536924 [1].

15-LOX-2 inhibition hydrogen-deuterium exchange protein dynamics

Inhibition Mechanism: MLS000536924 vs. MLS000545091

MLS000536924 is a purely competitive inhibitor (Ki = 2.5 ± 0.5 μM), whereas MLS000545091 is a mixed-type inhibitor (Ki = 0.9 ± 0.4 μM) [1]. Mixed-type inhibition implies binding to both free enzyme and enzyme-substrate complex with different affinities, altering both Km and Vmax, while competitive inhibition affects only apparent Km [1]. These mechanistic distinctions produce different kinetic responses to substrate concentration changes, making the two compounds unsuitable for direct substitution without re-optimizing assay conditions.

enzyme kinetics inhibition mechanism 15-LOX-2

Isoform Selectivity Profile

MLS000536924 demonstrates ~20-fold selectivity for h15-LOX-2 over five related oxygenases: 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 [1]. At 20 μM (a concentration ~6.5-fold above its IC50), MLS000536924 produced no measurable inhibition of these off-target enzymes, establishing a clean selectivity window [1]. This selectivity is comparable to MLS000545091 but achieved via a distinct competitive mechanism rather than mixed-type inhibition.

selectivity profiling off-target activity 15-LOX-2

Triazole vs. Imidazole Core Scaffold

MLS000536924 contains a central 1,2,4-triazole ring, distinguishing it structurally from newer-generation inhibitors such as MLS000327069, MLS000327186, and MLS000327206, which are built upon an imidazole core scaffold [1]. This scaffold difference is not merely cosmetic; the co-crystal structure of h15-LOX-2 with MLS000536924 provided the foundational binding model that subsequently guided the rational design of the imidazole series [1]. The triazole core of MLS000536924 represents the earlier chemical generation with established synthetic accessibility, while the imidazole series offers higher potency but may present distinct synthetic or formulation challenges.

chemical scaffold 1,2,4-triazole structure-activity relationship

Non-Reductive Inhibition

MLS000536924 does not exhibit reductive activity toward the active-site ferrous ion of h15-LOX-2, distinguishing it from redox-active LOX inhibitors that reduce Fe³⁺ to Fe²⁺ or vice versa and thereby alter the enzyme's catalytic cycle indirectly [1]. This property is shared with MLS000545091 but differs from certain catechol- or hydroxamate-based LOX inhibitors that function via iron chelation or redox cycling. The non-reductive nature of MLS000536924 ensures that inhibition proceeds purely via active-site occupancy rather than perturbation of the iron oxidation state.

redox activity active-site iron inhibition mechanism

MLS000536924 Application Scenarios


h15-LOX-2 Co-Crystal Structure Reference

MLS000536924 is the only 15-LOX-2 inhibitor among the early-generation hits for which a co-crystal structure with h15-LOX-2 has been solved, establishing the precise binding orientation within the active site [1]. This structural characterization makes MLS000536924 the appropriate reference compound for studies requiring a structurally validated binding mode, including computational docking validation, structure-based drug design, and mutagenesis studies aimed at mapping inhibitor-enzyme interactions. Researchers developing novel 15-LOX-2 inhibitors should procure MLS000536924 as the structural benchmark against which new binding hypotheses are tested.

Competitive Inhibition Control

With its well-defined competitive inhibition mechanism (Ki = 2.5 ± 0.5 μM) [1], MLS000536924 serves as the appropriate control compound for experiments requiring a purely competitive 15-LOX-2 inhibitor. This includes studies where substrate competition is a critical variable, such as ex vivo assays with variable endogenous arachidonic acid levels, or experiments designed to differentiate between active-site and allosteric inhibition modalities. Users should not substitute MLS000545091 (mixed-type) or MLS000327069 (mechanism not fully defined in original report) for this purpose without kinetic re-characterization.

Selectivity Control for Phenotypic Studies

MLS000536924 has been specifically cited as a tool compound for investigating the role of h15-LOX-2 in atherosclerosis, cystic fibrosis, and ferroptosis [1][2]. Its ~20-fold selectivity over related oxygenases [2] provides a defined experimental window for attributing observed phenotypic changes to h15-LOX-2 inhibition. For cellular or in vivo studies where off-target LOX/COX activity could confound interpretation, MLS000536924 offers a selectivity profile that has been systematically characterized across five related enzymes.

1,2,4-Triazole Scaffold SAR Reference

MLS000536924 represents the 1,2,4-triazole scaffold within the 15-LOX-2 inhibitor chemical space, providing a structurally distinct alternative to the imidazole-based series (MLS000327069, MLS000327186, MLS000327206) [1]. For medicinal chemistry programs exploring scaffold diversity or requiring a triazole-containing comparator for patent or SAR studies, MLS000536924 is the appropriate procurement choice. Its synthetic accessibility (commercial availability) and established activity profile make it suitable as a starting point for triazole-focused analog development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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